molecular formula C16H19N3O2 B4810086 N-(4-ETHOXYPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-(4-ETHOXYPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4810086
M. Wt: 285.34 g/mol
InChI Key: MZFJLJQHBDXNCH-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both ethoxyphenyl and pyridyl groups, suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include:

  • Solvents: Ethanol, methanol, or dichloromethane
  • Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Typically conducted at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethoxyphenyl or pyridyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and pyridyl groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-CHLOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    N-(4-FLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA: Features a fluorophenyl group.

Uniqueness

N-(4-ETHOXYPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to its analogs. The combination of ethoxyphenyl and pyridyl groups provides a distinct profile that can be exploited for specific applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-21-14-9-7-13(8-10-14)19-16(20)18-12(2)15-6-4-5-11-17-15/h4-12H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFJLJQHBDXNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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